Bienvenue dans la boutique en ligne BenchChem!

L-Leucine, L-leucyl-L-seryl-L-alanyl-

Neuroscience Receptor Pharmacology Peptide Biochemistry

5-HT-moduline (LSAL; H-Leu-Ser-Ala-Leu-OH) is the definitive endogenous tetrapeptide for studying allosteric modulation of 5-HT1B/1D receptors. Its non-competitive antagonism (IC50 = 100 pM) and sequence-dependent activity—where degradation products Leu-Ser and Ala-Leu show no significant receptor activity—make it irreplaceable for dissecting allosteric signaling pathways distinct from orthosteric mechanisms. Validated in ex vivo tissue assays (Emax reduction in pulmonary artery) and in vivo models of receptor desensitization (3.5-fold EC50 shift). Substituting with generic 5-HT1B antagonists, scrambled sequences, or degradation fragments yields fundamentally different experimental outcomes. Ensure experimental reproducibility by sourcing authentic, full-sequence LSAL peptide.

Molecular Formula C18H34N4O6
Molecular Weight 402.5 g/mol
CAS No. 169249-03-0
Cat. No. B187063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, L-leucyl-L-seryl-L-alanyl-
CAS169249-03-0
Synonyms5-HT-moduline
Leu-Ser-Ala-Leu
leucyl-seryl-alanyl-leucine
Molecular FormulaC18H34N4O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)22-14(8-23)17(26)20-11(5)15(24)21-13(18(27)28)7-10(3)4/h9-14,23H,6-8,19H2,1-5H3,(H,20,26)(H,21,24)(H,22,25)(H,27,28)/t11-,12-,13-,14-/m0/s1
InChIKeyIMIVWAUMTAIVPJ-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine, L-leucyl-L-seryl-L-alanyl- (CAS 169249-03-0) for 5-HT1B/1D Receptor Research


L-Leucine, L-leucyl-L-seryl-L-alanyl- (CAS 169249-03-0), commonly referred to as H-Leu-Ser-Ala-Leu-OH (LSAL) or 5-HT-moduline, is an endogenous tetrapeptide with the sequence L-leucyl-L-seryl-L-alanyl-L-leucine [1]. It is a specific, high-affinity allosteric modulator of the serotonin 5-HT1B and 5-HT1D receptors, acting as a non-competitive antagonist [2][3]. Originally isolated from mammalian brain tissue, LSAL plays a role in regulating serotonergic neurotransmission [1][2].

Why Sequence and Mechanism Matter: LSAL vs. Generic 5-HT1B Antagonists


Substituting LSAL with generic 5-HT1B antagonists, synthetic peptide analogs, or its own degradation products will yield fundamentally different experimental outcomes. LSAL's biological activity is exquisitely dependent on its full tetrapeptide sequence, as its primary degradation products (Leu-Ser and Ala-Leu dipeptides) show no significant activity at the target receptor [1]. Furthermore, LSAL acts as an endogenous allosteric modulator, binding to a site distinct from the orthosteric binding site of many synthetic antagonists and agonists [2]. This allosteric mechanism is critical for its non-competitive antagonism and functional effects, which are not recapitulated by orthosteric ligands or scrambled peptide sequences like ALLS [3].

Quantitative Evidence for L-Leucine, L-leucyl-L-seryl-L-alanyl- (LSAL) Differentiation


High-Affinity Binding to 5-HT1 Receptors Compared to Inactive Degradation Products

LSAL demonstrates a high affinity for 5-HT1 receptors, with an IC50 of 10⁻¹⁰ M (100 pM) in a [³H]5-HT binding assay [1]. In stark contrast, its two primary degradation products, the dipeptides Leu-Ser (LS) and Ala-Leu (AL), showed no significant effect on [³H]5-HT binding in the same assay, indicating that the full tetrapeptide sequence is essential for target engagement [1].

Neuroscience Receptor Pharmacology Peptide Biochemistry

Functional Non-Competitive Antagonism of 5-HT1B/1D-Mediated Contraction

In isolated rat pulmonary arteries, LSAL (10 µM) acts as a non-competitive antagonist of the 5-HT1B/1D receptor agonist 5-carboxamidotryptamine (5-CT), reducing the maximum contractile response (Emax) from 24.8±4.1% to 15.5±3.7% [1]. This non-competitive inhibition is characteristic of its allosteric mechanism, in contrast to competitive orthosteric antagonists which would produce a parallel rightward shift in the concentration-response curve without reducing the Emax.

Cardiovascular Pharmacology Receptor Signaling Ex Vivo Pharmacology

In Vivo Functional Desensitization of Central 5-HT1B Receptors vs. Scrambled Peptide

Intracerebral injection of LSAL in rats led to a rapid functional desensitization of central 5-HT1B receptors. The efficacy of the selective 5-HT1B agonist CP 93,129 was reduced, shown by a 3.5-fold rightward shift in its concentration-response curve for inhibiting adenylyl cyclase activity (EC50 increased from control levels) [1]. In contrast, injection of the scrambled peptide ALLS (Ala-Leu-Leu-Ser) had no significant effect on the agonist's potency compared to vehicle-injected controls, confirming that the specific LSAL sequence is required for in vivo activity [1].

In Vivo Pharmacology Behavioral Neuroscience GPCR Modulation

Validated Research Applications for L-Leucine, L-leucyl-L-seryl-L-alanyl- (LSAL)


Investigating Allosteric Modulation of 5-HT1B/1D Receptors

LSAL is the definitive tool compound for studying endogenous allosteric modulation of the 5-HT1B and 5-HT1D receptors. Its non-competitive antagonism, as demonstrated in both binding (IC50 = 100 pM) and functional tissue assays (Emax reduction in pulmonary artery), makes it essential for dissecting signaling pathways distinct from those activated by orthosteric ligands [1][2]. Researchers can use LSAL to probe the functional consequences of allosteric binding and its impact on receptor conformation and downstream signaling.

Validating Peptide Sequence Specificity in Functional Assays

The stark contrast in activity between LSAL and its degradation products (Leu-Ser and Ala-Leu) or scrambled sequence (ALLS) provides a robust system for validating the importance of peptide sequence in receptor pharmacology [1][3]. LSAL serves as a positive control in studies designed to map the structural determinants of peptide-receptor interactions, ensuring that observed biological effects are indeed sequence-dependent.

Ex Vivo and In Vivo Studies of Serotonergic Regulation

LSAL is a critical reagent for studies of serotonergic function in native tissues and whole animals. Its demonstrated activity in ex vivo pulmonary artery preparations (Emax reduction) and in vivo models of central 5-HT1B receptor desensitization (3.5-fold EC50 shift) makes it suitable for investigating the physiological role of endogenous serotonergic tone and its modulation in both the periphery and the central nervous system [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Leucine, L-leucyl-L-seryl-L-alanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.